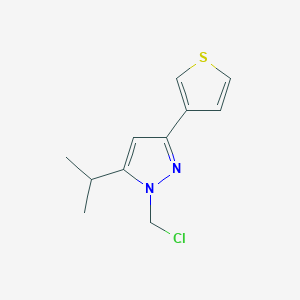

![molecular formula C12H15N3 B1482303 2-环丙基-5-(丙-2-炔-1-基)-4,5,6,7-四氢吡唑并[1,5-a]吡嗪 CAS No. 2098141-99-0](/img/structure/B1482303.png)

2-环丙基-5-(丙-2-炔-1-基)-4,5,6,7-四氢吡唑并[1,5-a]吡嗪

描述

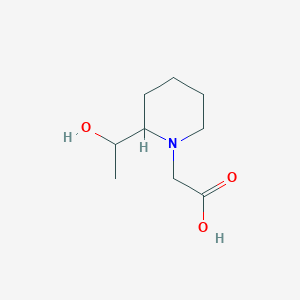

The compound “2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of two nitrogen-containing rings. Attached to this core are a cyclopropyl group and a prop-2-yn-1-yl group .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a bicyclic core with various functional groups attached. The presence of the prop-2-yn-1-yl group indicates a triple bond, which could have significant effects on the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The prop-2-yn-1-yl group, for example, could potentially undergo addition reactions due to the presence of the triple bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of a triple bond in the prop-2-yn-1-yl group could affect the compound’s polarity and solubility .科学研究应用

环丙醇的有机合成

该化合物中存在的环丙基可以用于环丙醇的合成,而环丙醇是有机合成中宝贵的中间体。 例如,Kulinkovich反应允许从酯和乙基溴化镁生成环丙醇 。由于三元环的高应变,该反应对于构建复杂的分子结构至关重要,这种应变可以在后续的化学转化中进一步操纵。

铃木-宫浦交叉偶联

该化合物中的炔丙基部分是各种交叉偶联反应的前体。 一个值得注意的应用是在铃木-宫浦交叉偶联中,该反应是一种钯催化的反应,用于形成碳-碳键 。这种反应在制药行业中广泛用于合成各种药物分子,因为它允许将各种有机硼化合物与芳基或乙烯基卤化物偶联。

炔丙基化合物的合成

炔丙基化合物由于其生物活性在药物化学中具有重要的应用。 该化合物中的丙-2-炔-1-基可以参与各种炔丙基衍生物的合成,这些衍生物已被研究其对不同癌细胞系的细胞毒活性 。这些化合物可以作为开发新型抗癌药物的潜在先导化合物。

亲电芳香取代

该化合物可以进行亲电芳香取代反应,这在芳香化学领域至关重要。 这种类型的反应允许芳香环官能化,这是合成许多用于染料、聚合物和药物的芳香化合物的基本步骤 .

逆电子需求狄尔斯-阿尔德反应

该化合物的结构有利于参与逆电子需求狄尔斯-阿尔德反应。 这种反应是有机化学中构建具有高立体控制的六元环的有力工具 。它在天然产物和复杂分子骨架的合成中特别有用。

立体选择性醛醇反应

醛醇反应是形成碳-碳键最有效的方法之一,导致醇和酮的合成。 该化合物可用于立体选择性醛醇反应,这对于在分子中构建手性中心至关重要 。这种应用在生物活性分子和药物的合成中高度相关,其中分子的立体化学可以显着影响其生物活性。

未来方向

Given the structural complexity of this compound, it could be of interest for further study in various fields, including medicinal chemistry and materials science. Its synthesis and characterization would be a significant first step, followed by studies to determine its physical properties, reactivity, and potential biological activity .

作用机制

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes like α-amylase, pancreatic lipase (PL), and β-glucuronidase .

Mode of Action

For instance, imidazole derivatives have been found to inhibit the activity of α-amylase, pancreatic lipase, and β-glucuronidase .

Biochemical Pathways

For example, inhibition of α-amylase and pancreatic lipase can disrupt the digestion and absorption of carbohydrates and lipids, respectively . Inhibition of β-glucuronidase can affect the metabolism of glucuronides .

Pharmacokinetics

Imidazole, a similar compound, is known to be highly soluble in water and other polar solvents , which could influence its bioavailability.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

生化分析

Biochemical Properties

2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain hydrolase enzymes, which are crucial for the breakdown of biomolecules . The interaction between 2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and these enzymes involves binding to the active site, thereby preventing substrate access and subsequent catalysis. Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and altering cellular responses .

Cellular Effects

The effects of 2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses to external stimuli . Furthermore, 2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of 2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For instance, it binds to the active sites of enzymes, inhibiting their catalytic activity . Additionally, 2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

属性

IUPAC Name |

2-cyclopropyl-5-prop-2-ynyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-5-14-6-7-15-11(9-14)8-12(13-15)10-3-4-10/h1,8,10H,3-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYWEVKUNRXUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN2C(=CC(=N2)C3CC3)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

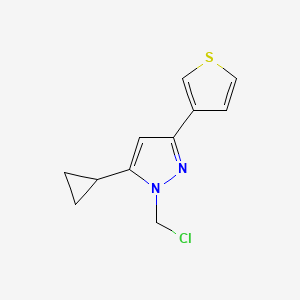

![7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482220.png)

![6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482224.png)

![(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482225.png)

![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482226.png)

![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482227.png)

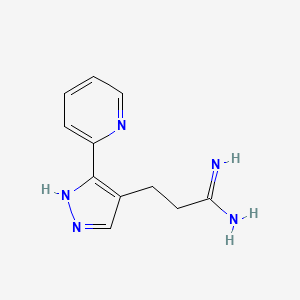

![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482230.png)

![2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482232.png)

![N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1482235.png)

![(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482236.png)